molecular formula C10H7BrN2O3 B12617623 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester

Katalognummer: B12617623
Molekulargewicht: 283.08 g/mol
InChI-Schlüssel: MTYZOIUMIVUNQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester (CAS 357263-49-1) is a heterocyclic compound with a pyrrolo[2,3-b]pyridine core (7-azaindole). Key structural features include:

  • A 5-bromo substituent at position 5, introducing steric bulk and electron-withdrawing effects.
  • An α-oxo-acetic acid methyl ester group at position 3, contributing polarity and reactivity .
    This compound is structurally related to glyoxylic acid derivatives and is used in biochemical research, particularly in kinase inhibition studies and as a synthetic intermediate .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)8(14)7-4-13-9-6(7)2-5(11)3-12-9/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYZOIUMIVUNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Method A: Synthesis via Bromination and Esterification

This method begins with the formation of the pyrrolo[2,3-b]pyridine core followed by bromination and subsequent esterification.

  • Step 1: Formation of Pyrrolo[2,3-b]pyridine

    The synthesis typically initiates with the cyclization of appropriate precursors under acidic conditions to form the pyrrolo[2,3-b]pyridine framework.

  • Step 2: Bromination

    Bromination is performed using bromine or brominating agents to introduce a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine structure.

  • Step 3: Esterification

    The resulting bromo compound is then treated with methyl chloroacetate in the presence of a base (e.g., sodium hydride) to yield the methyl ester derivative. The reaction conditions typically involve refluxing in an inert atmosphere to avoid moisture interference.

Method B: Palladium-Catalyzed Coupling Reactions

A more advanced method involves palladium-catalyzed coupling reactions, which allow for more complex substitutions on the pyrrolo[2,3-b]pyridine scaffold.

  • Step 1: Preparation of Bromo-Pyridine

    A bromo-substituted pyrrolo[2,3-b]pyridine is synthesized as described in Method A.

  • Step 2: Coupling with Phenylboronic Acid

    The bromo compound is subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and potassium carbonate as a base. The reaction is performed under nitrogen atmosphere at elevated temperatures (around 80°C).

  • Step 3: Isolation and Purification

    After completion, the mixture is cooled and partitioned between ethyl acetate and water. The organic layer is dried and concentrated to yield the desired product.

Method C: One-Pot Synthesis

A more efficient approach involves a one-pot synthesis that combines several steps into a single reaction vessel.

  • Step 1: Reaction Setup

    A mixture of starting materials including appropriate amines and acetic acid derivatives is prepared in a solvent such as dimethylformamide.

  • Step 2: Heating Under Reflux

    The mixture is heated under reflux conditions for several hours to promote cyclization and functionalization simultaneously.

  • Step 3: Workup

    The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the product.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
A Bromination and Esterification Straightforward; well-established Multiple steps; requires careful handling of reagents
B Palladium-Catalyzed Coupling Allows for complex substitutions Requires expensive catalysts; sensitive to air/moisture
C One-Pot Synthesis More efficient; fewer steps involved Reaction conditions may be harder to optimize

The synthesis routes for 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-α-oxo-, methyl ester have been explored in various studies highlighting their pharmacological significance. Notably:

  • Compounds derived from this class exhibit significant biological activities, particularly as inhibitors of specific kinases such as SGK-1, which are crucial in cellular processes related to electrolyte balance and proliferation.

  • In vitro studies have demonstrated that certain derivatives show substantial inhibitory effects on SGK-1 activity, suggesting potential therapeutic applications in renal and cardiovascular diseases.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Products with additional carbonyl or carboxyl groups.

    Reduction: Products with hydroxyl groups replacing the oxo group.

    Substitution: Products with various substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarities to other biologically active compounds suggest it may exhibit various pharmacological properties.

Case Studies and Findings

  • Inhibition of Kinases : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit inhibitory activity against specific kinases, such as SGK-1. This inhibition can be pivotal in the treatment of diseases where these kinases are implicated, including cancer and metabolic disorders .
  • Antiproliferative Activity : Studies have shown that compounds similar to 1H-pyrrolo[2,3-b]pyridine can display significant antiproliferative effects on cancer cell lines. For instance, derivatives have demonstrated functional inhibitory activities against MCT1, a transporter associated with tumor growth and metastasis .

Synthetic Applications

The compound serves as an important building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activity.

Synthetic Pathways

  • Suzuki Coupling Reactions : The compound can be utilized in Suzuki coupling reactions to synthesize more complex molecules. This method involves the reaction of aryl or heteroaryl boronic acids with the compound under palladium catalysis, facilitating the formation of diverse aryl-substituted pyrrolo derivatives .

Biological Studies

The biological implications of 1H-pyrrolo[2,3-b]pyridine derivatives extend beyond medicinal chemistry into broader biological research.

Research Insights

  • Mechanism of Action : Understanding how these compounds interact at the molecular level can provide insights into their potential therapeutic roles. For example, studies on their interaction with cellular pathways have revealed mechanisms that could be targeted for drug development .

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

Substituent Variations at Position 3

5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Structure: Position 3 substituted with a phenylethynyl group. Applications: Explored in structure-activity relationship (SAR) studies for anticancer agents.

5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (10)

  • Structure : Position 3 substituted with a formyl group; position 1 protected with tosyl.
  • Properties : The aldehyde group enables nucleophilic additions, while the tosyl group enhances stability during synthesis .

Methyl 7-azaindole-3-acetate

  • Structure : Lacks the 5-bromo and α-oxo groups; position 3 has a simple acetic acid methyl ester.
  • Properties : Reduced electrophilicity compared to the target compound, making it less reactive in substitution reactions .

Substituent Variations at Position 5

3-Nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine (6a)

  • Structure : Position 5 substituted with phenyl; position 3 with nitro.
  • Properties : The nitro group is a strong electron-withdrawing substituent, directing electrophilic substitutions to specific ring positions .

5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (11)

  • Structure : Position 5 substituted with a dimethoxyphenyl group.
  • Properties : The methoxy groups enhance solubility and enable hydrogen bonding, influencing biological activity .

Physicochemical and Reactivity Comparisons

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Reactivity Highlights
Target Compound 5-Br, 3-(α-oxo-acetic ester) ~298.1 Bromo, Glyoxylate ester Electrophilic at α-carbon; Suzuki coupling at C5
5-Bromo-3-(phenylethynyl) derivative 5-Br, 3-phenylethynyl 327.19 Bromo, Alkyne Sonogashira coupling; π-stacking in SAR
3-Nitro-5-phenyl derivative (6a) 5-Ph, 3-NO2 265.25 Nitro, Phenyl Nitro reduction to amine for further derivatization
Methyl 7-azaindole-3-acetate 3-Acetic ester 190.19 Ester Ester hydrolysis to carboxylic acid

Key Observations :

  • The 5-bromo substituent in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
  • The α-oxo-acetic ester group enhances electrophilicity, enabling nucleophilic attacks at the α-carbon, unlike non-oxo esters .
  • Nitro groups (e.g., in 6a) are reduced to amines for further functionalization, whereas bromo groups enable metal-catalyzed couplings .

Biologische Aktivität

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-alpha-oxo-, methyl ester (CAS No. 1048350-21-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrrolo-pyridine framework with a bromine substituent and an alpha-oxo group, contributing to its diverse biological effects. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

  • Molecular Formula : C10H7BrN2O3
  • Molecular Weight : Approximately 283.08 g/mol
  • Structural Characteristics : The compound's structure includes a bromine atom and an alpha-oxo group, which are crucial for its biological interactions.

Biological Activity Overview

1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated for their activities against various biological targets, including cancer cells and enzymes involved in signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFRs). Compound 4h exhibited significant inhibitory activity against FGFR1–4 with IC50 values of 7 nM for FGFR1, indicating its potential in cancer therapy targeting FGFR signaling pathways .
  • Cell Cycle Arrest : Flow cytometry studies demonstrated that related compounds could arrest Jurkat cells in the G2/M phase of the cell cycle in a concentration-dependent manner. This arrest was linked to apoptosis and mitochondrial depolarization .

Mechanistic Insights

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives can be attributed to their ability to interact with specific proteins and pathways:

  • Binding Affinity : The compound binds to the ATP-binding site of AAK1 kinase, suggesting a mechanism through which it may exert its effects on cell proliferation and survival .

Structure-Activity Relationships (SAR)

The structural modifications of pyrrolo[2,3-b]pyridines can significantly influence their biological activities. The presence of the bromine atom and the alpha-oxo group enhances the compound's interaction with biological targets compared to other structurally similar compounds.

Compound NameCAS No.Similarity Index
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid849068-61-70.90
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate1234616-83-10.75
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid171919-37-20.87

Study on Antiproliferative Effects

In vitro evaluations have shown that certain derivatives of pyrrolo[2,3-b]pyridine exhibit potent antiproliferative effects against human leukemia cell lines. The most active compounds demonstrated GI50 values in the nanomolar range, indicating strong efficacy .

In Vivo Studies

While in vitro studies provide valuable insights into the mechanisms of action, further research is needed to evaluate the in vivo efficacy and safety profile of these compounds. Current findings suggest promising therapeutic applications that warrant additional investigation.

Q & A

Q. What are the established synthetic routes for 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-α-oxo-, methyl ester, and how do reaction conditions influence yield?

The synthesis typically involves multi-step strategies, such as:

  • Bromination : Introduction of bromine at the 5-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
  • Acetic acid side-chain incorporation : Friedel-Crafts acylation or nucleophilic substitution to attach the acetic acid moiety.
  • Esterification : Methyl ester formation via acid-catalyzed reaction with methanol.
  • Oxidation : α-Keto group introduction using MnO₂ or Dess-Martin periodinant .

Q. Critical factors :

  • Temperature control during bromination to avoid over-halogenation.

  • Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) for regioselectivity .

  • Example yield

    StepReagent/ConditionsYield (%)
    BrominationNBS, AIBN, CCl₄, 80°C65–75
    EsterificationMeOH, H₂SO₄, reflux>90

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral inconsistencies resolved?

Primary methods :

  • ¹H/¹³C NMR : Key signals include the α-keto carbonyl (δ ~200 ppm in ¹³C) and pyrrolo-pyridine protons (δ 7.5–8.5 ppm in ¹H) .
  • LCMS/HPLC : Confirm molecular ion ([M+H]⁺) and purity (>95% by HPLC) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry .

Q. Resolving contradictions :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
  • Compare experimental LCMS data with computational predictions (e.g., m/z calculators) .

Q. What challenges arise in purifying this compound, and what strategies mitigate them?

Challenges :

  • Co-elution of regioisomers due to similar polarity.
  • Hydrolysis of the methyl ester under basic conditions.

Q. Solutions :

  • Chromatography : Use reverse-phase HPLC with gradient elution (ACN/H₂O + 0.1% TFA) .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate crystalline forms .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 5-bromo-pyrrolo[2,3-b]pyridine derivatives?

  • Directing groups : Install temporary substituents (e.g., methoxy) to steer bromination to the 5-position .
  • Computational modeling : Use DFT calculations to predict electrophilic aromatic substitution sites .
  • Example: 3,4-Dimethoxyphenylboronic acid in Suzuki coupling directs cross-coupling to the 3-position, preserving 5-bromo integrity .

Q. How do computational methods (e.g., ICReDD’s approach) accelerate reaction optimization for this compound?

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian) predict transition states and intermediates for α-keto formation .
  • Machine learning : Train models on existing pyrrolo-pyridine reaction datasets to recommend optimal catalysts/solvents.
  • Feedback loops : Integrate experimental yields into computational workflows to refine predictions iteratively .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in kinase inhibition?

  • Key modifications :

    • 5-Bromo : Enhances hydrophobic interactions in kinase ATP-binding pockets.
    • α-Keto group : Acts as a hydrogen bond acceptor, critical for potency .
  • Bioactivity data :

    AnalogIC₅₀ (nM) vs JAK2Selectivity (JAK2/JAK3)
    5-Bromo-α-oxo12>50
    5-Chloro-α-oxo458

    Source: Derivatives tested in WO 2013/114113 A1 .

Q. How should researchers address contradictions between computational predictions and experimental reaction outcomes?

  • Case study : Predicted MnO₂ oxidation yield (DFT: 85%) vs experimental result (62%).
  • Root cause analysis :
    • Side reactions (e.g., over-oxidation to carboxylic acid).
    • Solvent effects not modeled in simulations.
  • Mitigation : Adjust computational parameters (e.g., include solvation models) and validate with kinetic studies .

Q. What methodologies are used to assess bioactivity while avoiding interference from the methyl ester’s hydrolytic instability?

  • Prodrug approach : Test the methyl ester in vitro, allowing esterases to hydrolyze it to the active α-keto acid .
  • Stabilization strategies :
    • Use deuterated methanol in ester synthesis to slow hydrolysis.
    • Conduct assays in low-pH buffers (pH 5–6) to minimize ester cleavage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.